molecular formula C16H11N5OS B7535366 N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7535366
M. Wt: 321.4 g/mol
InChI Key: WSOONBVECGSSIV-UHFFFAOYSA-N
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Description

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of imidazo[1,2-a]pyridines, which are known to have diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, viral replication, and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. It has also been reported to inhibit the activity of the hepatitis C virus non-structural protein 5A (NS5A), which is essential for viral replication.
Biochemical and Physiological Effects:
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and stability. It has also shown promising results in various scientific studies, making it a potential candidate for further research. However, there are also limitations to using this compound in lab experiments. It has not been extensively studied in vivo and its toxicity and pharmacokinetic properties are not well understood. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its mode of action.

Future Directions

There are several future directions for research on N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide. One direction is to investigate its potential as an anticancer drug. Further studies are needed to determine its toxicity and pharmacokinetic properties in vivo, as well as its efficacy in animal models of cancer. Another direction is to investigate its potential as an antiviral and anti-inflammatory drug. It may have potential in treating viral infections and inflammatory diseases such as rheumatoid arthritis. In addition, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This will aid in the design of more effective derivatives of this compound for future drug development.

Synthesis Methods

The synthesis of N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves the reaction of 4-amino-3-pyridine thiol with 2-bromoacetophenone in the presence of potassium carbonate. The resulting product is then treated with 2-chloro-N-(2-cyanoethyl)acetamide to yield N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide. This synthesis method has been reported in several scientific papers and has been optimized for higher yields and purity.

Scientific Research Applications

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has shown potential pharmacological properties in various scientific studies. It has been reported to have anticancer, antiviral, and anti-inflammatory activities. The compound has been tested on different cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been reported to inhibit the replication of the hepatitis C virus and herpes simplex virus. In addition, it has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c22-15(12-9-21-7-2-1-5-14(21)18-12)20-16-19-13(10-23-16)11-4-3-6-17-8-11/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOONBVECGSSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

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